molecular formula C23H31N5O2 B2990447 N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide CAS No. 921898-00-2

N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide

Cat. No. B2990447
CAS RN: 921898-00-2
M. Wt: 409.534
InChI Key: IVNYEGLSDJZVLP-UHFFFAOYSA-N
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Description

N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide is a useful research compound. Its molecular formula is C23H31N5O2 and its molecular weight is 409.534. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

Pyrazolo[3,4-d]pyrimidin-4-one derivatives have been synthesized and tested for their anticancer activity. These compounds revealed significant antitumor activities, especially notable in derivatives displaying potent inhibitory activity against human breast adenocarcinoma cell lines, suggesting their potential as anticancer agents (Khaled R. A. Abdellatif et al., 2014). Another study highlighted the synthesis of novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents, indicating their dual therapeutic potential (A. Rahmouni et al., 2016).

Antimicrobial Activity

Research on pyrazolo[3,4-d]pyrimidine derivatives has also shown significant antimicrobial activity. For instance, novel derivatives have been synthesized and tested for their effectiveness against bacterial and fungal strains, suggesting their use as antimicrobial agents (C. N. Khobragade et al., 2010).

Enzyme Inhibition

Pyrazolo[3,4-d]pyrimidin-4-one derivatives have been identified as potent adenosine deaminase inhibitors, demonstrating significant inhibitory activity. This suggests their potential application in treating diseases associated with enzyme dysregulation. The most active compound from this class showed efficacy in attenuating bowel inflammation in rat models of colitis (C. La Motta et al., 2009).

Mechanism of Action

Target of Action

The primary targets of this compound are currently unknown. The compound belongs to the class of pyrazolo[3,4-d]pyrimidines, which have been reported to inhibit various kinases . .

Mode of Action

Pyrazolo[3,4-d]pyrimidines are known to interact with their targets by binding to the atp-binding pocket, thereby inhibiting the kinase activity . This leads to a decrease in the phosphorylation of downstream proteins, altering cellular processes.

Biochemical Pathways

If we consider the general class of pyrazolo[3,4-d]pyrimidines, they are known to affect various signaling pathways, including the pi3k/akt/mtor pathway , which plays a crucial role in cell survival, growth, and proliferation.

Pharmacokinetics

A related compound, 2-aminopyrimidine derivative, has shown improved oral bioavailability and good brain penetration . It’s plausible that this compound might have similar properties, but further studies are needed to confirm this.

Result of Action

The molecular and cellular effects of this compound’s action are largely unknown due to the lack of specific studies. Compounds in the pyrazolo[3,4-d]pyrimidine class have shown cytotoxic activities against various cancer cell lines , suggesting potential anti-cancer effects.

properties

IUPAC Name

N-[2-[5-[(4-methylphenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-2-propylpentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N5O2/c1-4-6-19(7-5-2)22(29)24-12-13-28-21-20(14-26-28)23(30)27(16-25-21)15-18-10-8-17(3)9-11-18/h8-11,14,16,19H,4-7,12-13,15H2,1-3H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVNYEGLSDJZVLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCC)C(=O)NCCN1C2=C(C=N1)C(=O)N(C=N2)CC3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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